molecular formula C18H20N2OS B2383618 N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclohex-3-ene-1-carboxamide CAS No. 1396814-45-1

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2383618
CAS No.: 1396814-45-1
M. Wt: 312.43
InChI Key: UDFPQKRBGLXRPH-UHFFFAOYSA-N
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Description

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclohex-3-ene-1-carboxamide is a complex organic compound that features a thiazole ring, a cyclohexene ring, and a carboxamide group. The thiazole ring is known for its aromaticity and biological activity, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclohex-3-ene-1-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Phenyl and Methyl Groups: The phenyl and methyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized via Diels-Alder reactions, which involve the cycloaddition of a diene and a dienophile.

    Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the corresponding carboxylic acid with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the cyclohexene ring.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and cyclohexene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Products may include primary and secondary amines.

    Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclohex-3-ene-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclohex-3-ene-1-carboxamide: shares similarities with other thiazole-containing compounds, such as thiamine and sulfathiazole.

Uniqueness

    Structural Features: The combination of the thiazole ring, cyclohexene ring, and carboxamide group makes this compound unique.

    Biological Activity: Its specific biological activities and potential therapeutic applications distinguish it from other similar compounds.

Properties

IUPAC Name

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclohex-3-ene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-13-16(12-19-17(21)14-8-4-2-5-9-14)22-18(20-13)15-10-6-3-7-11-15/h2-4,6-7,10-11,14H,5,8-9,12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFPQKRBGLXRPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C3CCC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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